molecular formula C8H9N3O4 B13578584 methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate

methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate

Cat. No.: B13578584
M. Wt: 211.17 g/mol
InChI Key: YCCKBKUGNMYJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Industrial Production: Information on industrial-scale production methods is scarce. Researchers and manufacturers likely explore various synthetic pathways to optimize yield and efficiency.

Chemical Reactions Analysis

Reactivity: Methyl 3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate may undergo various reactions, including:

    Oxidation: Oxidative transformations of the carbonyl groups.

    Reduction: Reduction of the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions at the carboxylate group.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or alkoxides.

Major Products: The major products formed during these reactions would be derivatives of the parent compound, modified by the specific reaction type.

Scientific Research Applications

Methyl 3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in drug discovery due to its structural features.

    Medicine: Investigated for therapeutic properties.

    Industry: May serve as a precursor for specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While detailed comparisons are limited, researchers can explore related compounds to highlight methyl 3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate’s uniqueness.

Properties

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

methyl 3,4-dioxo-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-7-carboxylate

InChI

InChI=1S/C8H9N3O4/c1-15-8(14)4-2-5-9-10-6(12)7(13)11(5)3-4/h4H,2-3H2,1H3,(H,10,12)

InChI Key

YCCKBKUGNMYJAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=NNC(=O)C(=O)N2C1

Origin of Product

United States

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